molecular formula C18H37N5O9 B1681333 Tobramycin CAS No. 32986-56-4

Tobramycin

Cat. No. B1681333
CAS RN: 32986-56-4
M. Wt: 467.5 g/mol
InChI Key: NLVFBUXFDBBNBW-PBSUHMDJSA-N
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Description

Tobramycin is an aminoglycoside antibiotic that is commonly used in the management and treatment of various systemic and ocular infections . It is active against aerobic gram-negative bacteria, including Pseudomonas aeruginosa . Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius .


Synthesis Analysis

Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius . A genetically engineered S. tenebrarius has been constructed for direct fermentative production of tobramycin by disruption of aprK and tobZ .


Molecular Structure Analysis

The molecular formula of Tobramycin is C18H37N5O9 . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-4-amino-2- [ (1 S ,2 S ,3 R ,4 S ,6 R )-4,6-diamino-3- [ (2 R ,3 R ,5 S ,6 R )-3-amino-6- (aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6- (hydroxymethyl)oxane-3,5-diol .


Chemical Reactions Analysis

Tobramycin resistance can evolve through mutations in fusA1, encoding elongation factor G, and ptsP, encoding the nitrogen-specific phosphotransferase system . These mutations are unexpected and underreported causes of resistance .


Physical And Chemical Properties Analysis

The molecular weight of Tobramycin is 467.5 g/mol . It is soluble in water .

Scientific Research Applications

Biopharmaceutical Advantages of Nebulized Tobramycin

A study by Marchand et al. (2014) demonstrated that nebulized tobramycin offers biopharmaceutical advantages in rats, such as higher concentration in epithelial lining fluid compared to intravenous administration, suggesting an enhanced local effect in lung tissues.

Effect on Virulence Determinants in Cystic Fibrosis

Research by Koeppen et al. (2019) found that tobramycin treatment in cystic fibrosis patients reduces several key virulence factors in Pseudomonas aeruginosa, potentially contributing to improved lung function in these patients.

Impact on Mortality in Cystic Fibrosis Patients

The study by Sawicki et al. (2012) highlighted the association of tobramycin inhalation solution with reduced mortality in cystic fibrosis patients, indicating its significant therapeutic benefit.

Influence on Melanogenesis in Melanoma Cells

Research by Moon et al. (2019) indicated that tobramycin induces melanin production in melanoma cells, suggesting potential implications in skin pigmentation and melanoma research.

Enhanced Delivery via Nanoparticles

A study by Hill et al. (2019) showed that encapsulating tobramycin in PLGA nanoparticles can enhance its delivery and effectiveness against bacterial infections, particularly in overcoming microbial inhibitory concentration challenges.

Pharmacokinetic Analysis and Sensitivity Optimization

Optimization of immunoassay analysis for tobramycin, as demonstrated by Hoppentocht et al. (2015), enables more precise monitoring of drug levels in cystic fibrosis patients, improving therapeutic efficacy and safety.

Novel Formulations and Antibacterial Activity

Research on novel formulations, such as the co-encapsulation of tobramycin with other agents in liposomes, as investigated by Alipour et al. (2011) and Ye et al. (2018), suggests enhanced antimicrobial activity against Pseudomonas aeruginosa biofilms, crucial in treating cystic fibrosis lung infections.

Genetic Engineering for Tobramycin Production

The genetically engineered production of tobramycin by Xiao et al. (2014) offers a novel approach for its industrial synthesis, potentially increasing the efficiency and yield of this critical antibiotic.

Safety And Hazards

Tobramycin can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

Tobramycin has found renewed importance in the treatment of multidrug-resistant pathogens . Its well-established pharmacokinetic–pharmacodynamic profiles, bactericidal activity, and broad-spectrum antimicrobial profile make it an attractive candidate for further development .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
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InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
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Molecular Formula

C18H37N5O9
Source PubChem
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Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
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Molecular Weight

467.5 g/mol
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Physical Description

Solid
Record name Tobramycin
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Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
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Mechanism of Action

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Product Name

Tobramycin

Color/Form

White to off-white powder, Crystals

CAS RN

32986-56-4
Record name Tobramycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142,000
Citations
HC Neu - The Journal of infectious diseases, 1976 - JSTOR
… tobramycin, gentamicin, sisomicin, and amikacin are related to the 2-deoxystreptamine moiety. Tobramycin … Tobramycin is similar to the gentamicin Cia part of the gentamicin C complex. …
Number of citations: 133 www.jstor.org
RN Brogden, RM Pinder, PR Sawyer, TM Speight… - Drugs, 1976 - Springer
… Theoretically, tobramycin has an advantage over gentamicin against infections caused by P… with tobramycin is considerably less than with gentamicin. Whilst tobramycin appears to offer …
Number of citations: 100 link.springer.com
C Schwarz, G Taccetti, PR Burgel, S Mulrennan - Respiratory Medicine, 2022 - Elsevier
… Guidelines recommend early therapy using tobramycin inhaled solution (TIS) or inhaled powder (TIP). … In this expert review, we summarize the available data on tobramycin regarding its …
Number of citations: 5 www.sciencedirect.com
BW Ramsey, HL Dorkin, JD Eisenberg… - … England Journal of …, 1993 - Mass Medical Soc
… Direct aerosol delivery of aminoglycosides such as tobramycin to the lower airways of patients … of the emergence of tobramycin-resistant bacteria was similar during both tobramycin and …
Number of citations: 623 www.nejm.org
DA Burke, ATR Axon, SA Clayden… - Alimentary …, 1990 - Wiley Online Library
… placebo-controlled trial of oral tobramycin in acute ulcerative colitis. … oral tobramycin or placebo for 1 week as an adjunct to steroid therapy. At endpoint, 31 of 42 (74 %) in the tobramycin …
Number of citations: 180 onlinelibrary.wiley.com
BW Ramsey, MS Pepe, JM Quan, KL Otto… - … England Journal of …, 1999 - Mass Medical Soc
Background and Methods We conducted two multicenter, double-blind, placebo-controlled trials of intermittent administration of inhaled tobramycin in patients with cystic fibrosis and …
Number of citations: 563 www.nejm.org
J Dienstag, HC Neu - Antimicrobial Agents and Chemotherapy, 1972 - Am Soc Microbiol
… resistant to concentrations of tobramycin which could be achieved in man. Tobramycin was effective against … Calcium and magnesium ions inhibited the bactericidal effect of tobramycin. …
Number of citations: 101 journals.asm.org
BE Hunt, A Weber, A Berger, B Ramsey… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… Studying dialyzable tobramycin, we examined drug binding to whole … tobramycin was increased by rhDNase. We conclude that rhDNase does not increase the bioactivity of tobramycin …
Number of citations: 168 journals.asm.org
J Felisart, A Rimola, V Arroyo, RM Perez-Ayuso… - Hepatology, 1985 - journals.lww.com
We compared the effectiveness and incidence of nephrotoxicity of ampicillin–tobramycin and cefotaxime in 73 cirrhotics who had severe bacterial infection. Most of these patients had …
Number of citations: 375 journals.lww.com
WW Nichols, SM Dorrington, MP Slack… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… , both in the dependence on tobramycin concentration and in the maximum … by tobramycin. The reductions in zone sizes were quantitatively accounted for by the binding of tobramycin to …
Number of citations: 445 journals.asm.org

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